

transwell assay for Eupalinolide B's impact on cancer cell invasion

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Compound of Interest

Compound Name: Eupalinolide B

Cat. No.: B10789379

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Application Notes: Eupalinolide B's Impact on Cancer Cell Invasion

Introduction

Eupalinolide B, a sesquiterpenoid lactone extracted from *Eupatorium lindleyanum*, has emerged as a promising natural compound with demonstrated anti-cancer properties. These application notes provide a comprehensive overview of the use of the transwell assay to investigate the inhibitory effects of **Eupalinolide B** on cancer cell invasion. The transwell assay is a widely used in vitro method to study the invasive potential of cancer cells, mimicking their migration through the extracellular matrix (ECM), a critical step in metastasis.

Mechanism of Action

Eupalinolide B has been shown to impede cancer cell invasion through multiple mechanisms. In pancreatic cancer cells, its inhibitory effect is associated with the induction of reactive oxygen species (ROS) and disruption of copper homeostasis, which can lead to a form of cell death known as cuproptosis.[1][2] Furthermore, studies on laryngeal cancer cells have revealed that **Eupalinolide B** can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis, by modulating the expression of E-cadherin and N-cadherin.[3] While the closely related compound, Eupalinolide J, has been shown to inhibit cancer cell metastasis by targeting the STAT3 signaling pathway and downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, further research is needed to fully

elucidate the specific signaling cascades modulated by **Eupalinolide B** in the context of invasion.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the effect of **Eupalinolide B** on the invasion of pancreatic cancer cells using a transwell assay.

Cell Line	Treatment	Concentration	Duration	Result	Reference
Pancreatic Cancer Cells	Eupalinolide B	5 μ M	24 hours	Significant decrease in the ability of cells to penetrate the matrix gel and migrate to the lower chamber.	[1]
Pancreatic Cancer Cells	Oxaliplatin (Positive Control)	Not Specified	24 hours	Significant inhibition of invasive ability.	[1]
Pancreatic Cancer Cells	Eupalinolide B + Elesclomol (ES)	5 μ M EB + 50 nM ES	24 hours	Substantial synergistic decrease in the ability of cancer cells to penetrate the matrix gel.	[1]

Experimental Protocols

Transwell Invasion Assay Protocol

This protocol is a generalized procedure for assessing the effect of **Eupalinolide B** on cancer cell invasion. Optimization of cell number, **Eupalinolide B** concentration, and incubation time may be required for different cell lines.

Materials:

- 24-well transwell inserts (8 μ m pore size)
- Matrigel basement membrane matrix
- Cancer cell line of interest
- Complete cell culture medium
- Serum-free cell culture medium
- **Eupalinolide B** stock solution (dissolved in DMSO)
- Fetal Bovine Serum (FBS) as a chemoattractant
- Phosphate-buffered saline (PBS)
- Methanol or 4% paraformaldehyde for fixation
- 0.5% Crystal Violet staining solution
- Cotton swabs
- Inverted microscope

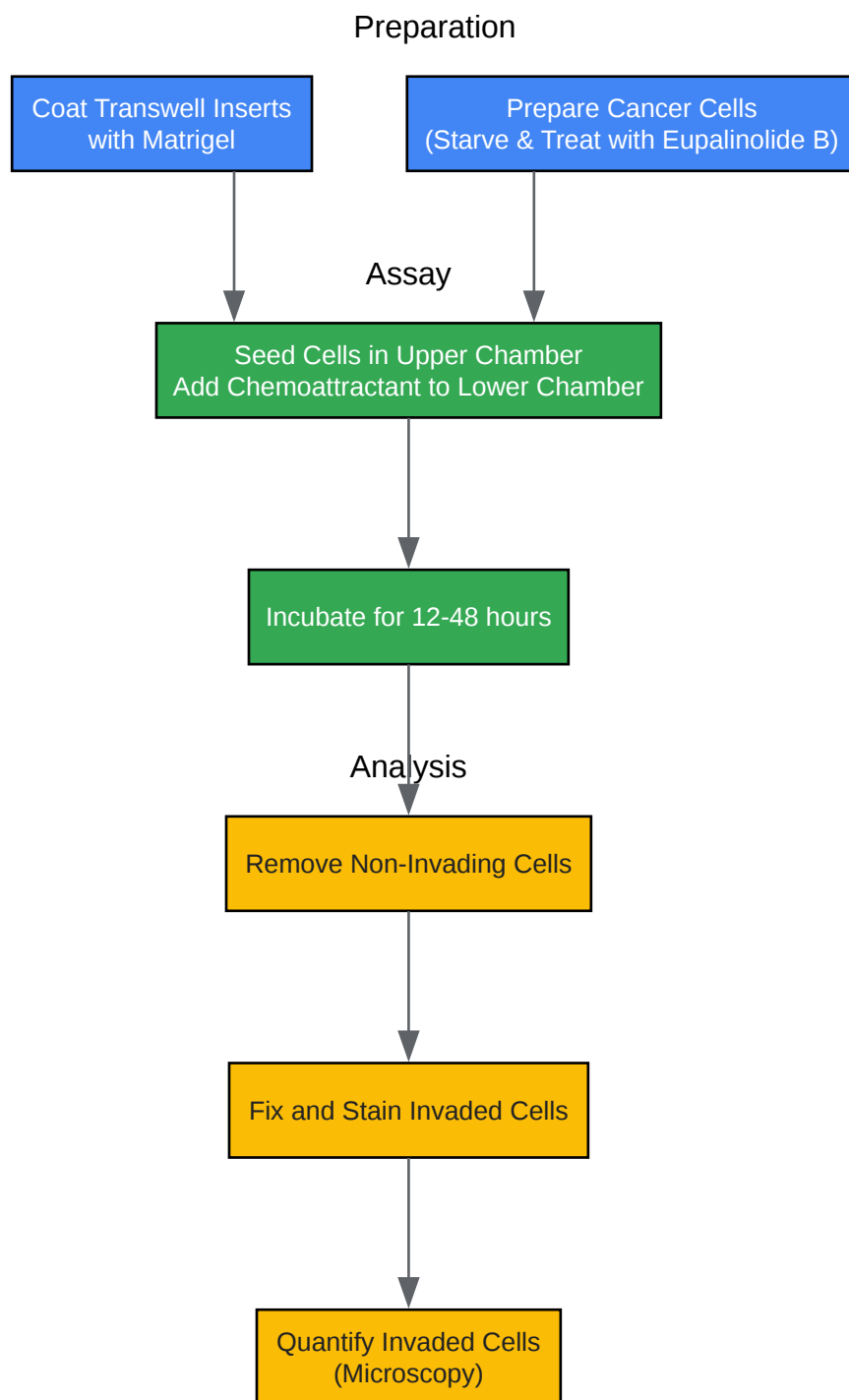
Procedure:

- Coating of Transwell Inserts:
 - Thaw Matrigel on ice overnight.
 - Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line).

- Add 50-100 μ L of the diluted Matrigel to the upper chamber of the transwell inserts.
- Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.
- Cell Preparation:
 - Culture cancer cells to 70-80% confluency.
 - Starve the cells in serum-free medium for 12-24 hours prior to the assay.
 - Trypsinize and resuspend the cells in serum-free medium containing different concentrations of **Eupalinolide B** (e.g., 0, 1, 5, 10 μ M). A vehicle control (DMSO) should be included.
- Assay Setup:
 - Add 500 μ L of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
 - Carefully place the Matrigel-coated transwell inserts into the wells.
 - Seed $1-5 \times 10^4$ cells (in 200 μ L of serum-free medium with **Eupalinolide B**) into the upper chamber of the inserts.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized based on the invasive capacity of the cells.
- Staining and Quantification:
 - After incubation, carefully remove the inserts from the wells.
 - Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
 - Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.

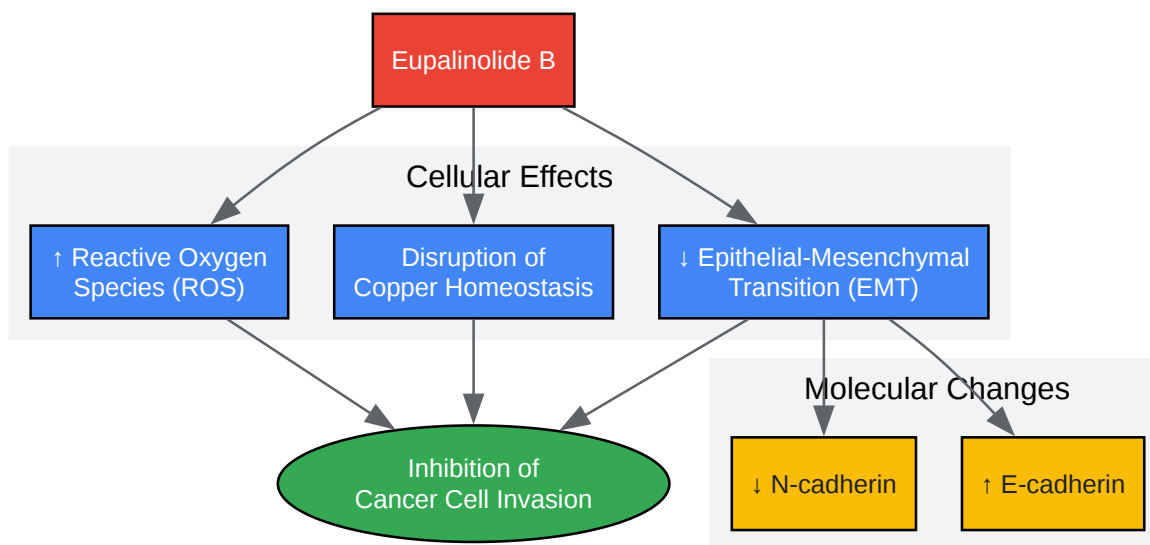
- Stain the fixed cells with 0.5% crystal violet solution for 15-20 minutes.
- Gently wash the inserts with PBS to remove excess stain.
- Allow the inserts to air dry.
- Visualize and count the invaded cells under an inverted microscope. Count the cells in at least five random fields of view and calculate the average.

Visualizations



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Caption: Transwell Invasion Assay Workflow.



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Caption: **Eupalinolide B's** Anti-Invasive Signaling.

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